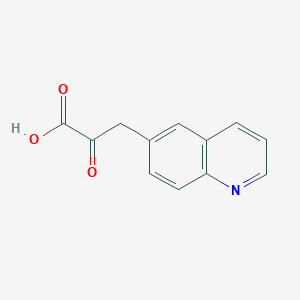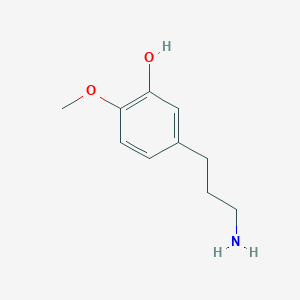
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate is an organic compound with the molecular formula C10H12ClNO4S It is a derivative of benzoic acid and contains both chlorosulfonyl and dimethylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate typically involves the chlorosulfonation of methyl 3-(dimethylamino)benzoate. The reaction is carried out by treating methyl 3-(dimethylamino)benzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl 3-(dimethylamino)benzoate
Reagent: Chlorosulfonic acid (HSO3Cl)
Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the chlorosulfonation process. The use of automated systems can also enhance the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The dimethylamino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Sulfonyl Derivatives: Formed by reduction of the chlorosulfonyl group.
Nitro Derivatives: Formed by oxidation of the dimethylamino group.
Aplicaciones Científicas De Investigación
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate depends on the specific application and the target molecule. In general, the compound can act as an electrophile due to the presence of the chlorosulfonyl group, which can react with nucleophiles in biological systems. The dimethylamino group can also participate in interactions with biological targets, such as enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(dimethylamino)benzoate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 3-(chloromethyl)benzoate: Contains a chloromethyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.
Methyl 4-(dimethylamino)benzoate: The position of the dimethylamino group is different, affecting its chemical properties and reactivity.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate is unique due to the presence of both chlorosulfonyl and dimethylamino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H12ClNO4S |
|---|---|
Peso molecular |
277.73 g/mol |
Nombre IUPAC |
methyl 3-chlorosulfonyl-4-(dimethylamino)benzoate |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(2)8-5-4-7(10(13)16-3)6-9(8)17(11,14)15/h4-6H,1-3H3 |
Clave InChI |
JLWFZRDSEMIRJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


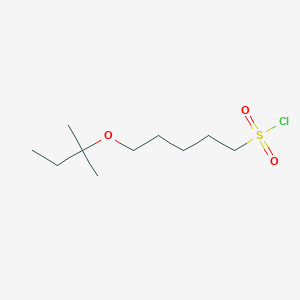
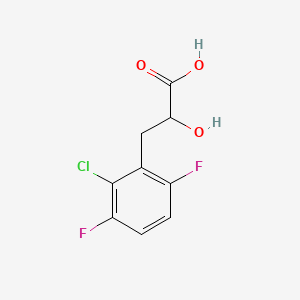
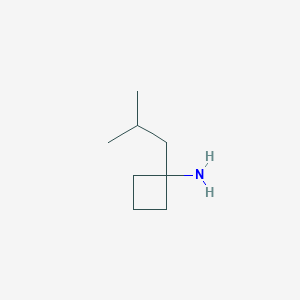
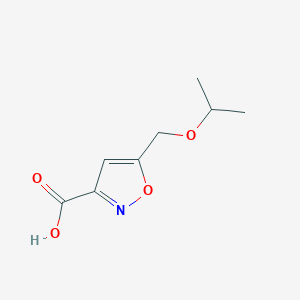
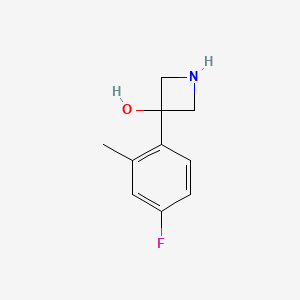
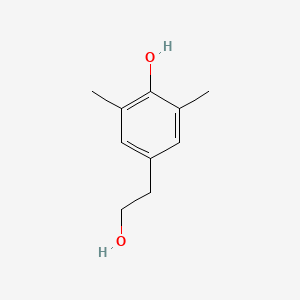
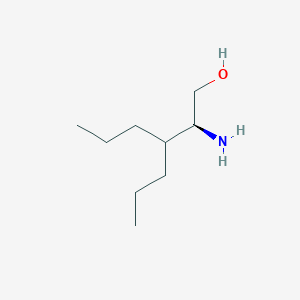
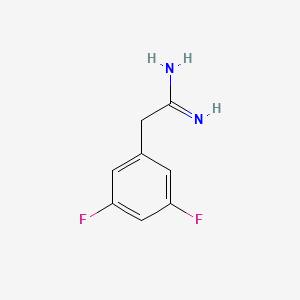
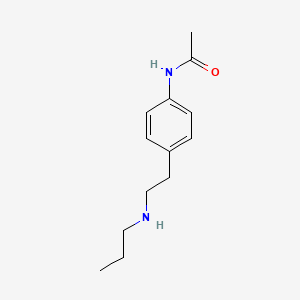
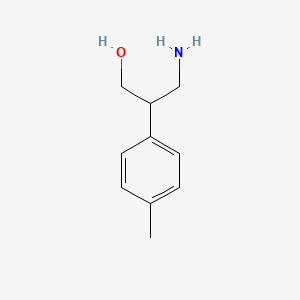
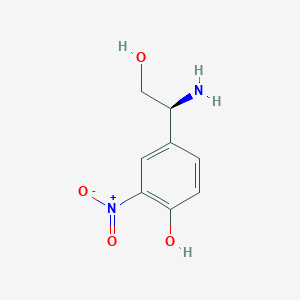
![4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)
